2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane)
Description
2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) (CAS: 14697-50-8) is a borate-based organoboron compound with the molecular formula C₁₂H₂₄B₂O₅. It is a yellow liquid primarily used as a biocide in fuel systems to inhibit microbial growth (e.g., bacteria and fungi) in diesel, jet fuel, and other hydrocarbon-based fuels . Developed commercially as part of the additive Biobor® JF, it has been widely adopted in aviation and industrial applications since its introduction in 1963 .
Key properties and applications include:
- Mechanism: Disrupts microbial cell membranes via boron-mediated toxicity.
- Toxicity Profile: Developmental toxicity observed in animal studies (e.g., maternal toxicity LOEL: 1,000 mg/kg/day in rats; teratogenicity in rabbits at subtoxic doses) .
- Regulatory Status: Listed under REACH Annex XVII as a reproductive toxin (Repr 1B), requiring authorization for use in the EU .
Properties
IUPAC Name |
4,4,6-trimethyl-2-[(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy]-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24B2O5/c1-9-7-11(3,4)17-13(15-9)19-14-16-10(2)8-12(5,6)18-14/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZYYSNLEIAJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)OB2OC(CC(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24B2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034207 | |
| Record name | 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Biobor: Yellow liquid; A mixture with 2,2'-(1-Methyltrimethylenedioxy)bis(4-methyl-1,3,2-dioxaborinane), CAS # 2665-13-6; [Reference #1] | |
| Record name | 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) | |
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CAS No. |
14697-50-8 | |
| Record name | 2,2′-Oxybis[4,4,6-trimethyl-1,3,2-dioxaborinane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14697-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) | |
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| Record name | 1,3,2-Dioxaborinane, 2,2'-oxybis[4,4,6-trimethyl- | |
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| Record name | 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034207 | |
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| Record name | 2,2'-oxybis[4,4,6-trimethyl-1,3,2-dioxaborinane] | |
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| Record name | 2,2'-OXYBIS(4,4,6-TRIMETHYL-1,3,2-DIOXABORINANE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVZ80W5DZ | |
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Preparation Methods
Condensation of Diols with Boron Reagents
The most widely reported method involves the condensation of a diol precursor with boron trioxide (B₂O₃) or boric acid (H₃BO₃) under dehydrating conditions. For 2,2'-oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane), the precursor is typically 2,2'-((1-methyl-1,3-propanediyl)bis(oxy))bis(4-methyl-1,3,2-dioxaborinane), which reacts with boric acid in alkaline media. The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on boron, forming cyclic borate esters.
Key Variables :
-
Molar Ratio : A 1:2 ratio of diol to boric acid ensures complete esterification.
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Temperature : 80–120°C to facilitate dehydration while minimizing side reactions.
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Catalyst : Alkali metal hydroxides (e.g., NaOH) accelerate the reaction by deprotonating the diol.
Mechanism :
Transesterification of Boron Esters
An alternative route employs transesterification, where a pre-formed boron ester (e.g., trimethyl borate) reacts with the diol. This method avoids the need for strong acids or bases, reducing side-product formation.
Conditions :
-
Solvent : Toluene or xylene to azeotropically remove methanol.
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Catalyst : Lewis acids like zinc chloride (ZnCl₂) enhance reaction rates.
Advantages :
-
Higher yields (85–92%) compared to direct condensation.
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Better control over stereochemistry.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., 1,4-dioxane) improve boron reagent solubility, while non-polar solvents (e.g., toluene) favor water removal. A mixed solvent system (toluene/dioxane 3:1) balances reactivity and byproduct management.
Temperature and Time Profiling
Reaction kinetics studies reveal that optimal yields occur at 100°C for 6–8 hours. Prolonged heating (>12 hours) promotes hydrolysis, reducing yield by 15–20%.
Catalytic Enhancements
Recent advances utilize heterogeneous catalysts like Amberlyst®-15, which simplify product isolation and enable catalyst reuse. A 5 wt% loading increases yield to 89% while reducing reaction time to 4 hours.
Advanced Purification Techniques
Distillation
Fractional vacuum distillation (0.1–1 mmHg, 150–170°C) separates the target compound from oligomeric byproducts.
Chromatographic Methods
Silica gel chromatography (hexane/ethyl acetate 4:1) achieves >99% purity, as confirmed by GC-MS.
Quality Control and Characterization
Spectroscopic Analysis
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¹¹B NMR : A singlet at δ 18–20 ppm confirms tetrahedral boron coordination.
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IR Spectroscopy : B-O stretching vibrations at 1,320–1,350 cm⁻¹ and C-O-B bands at 1,090–1,120 cm⁻¹.
Chromatographic Purity
HPLC with UV detection (λ = 210 nm) quantifies residual diol (<0.5%) and boron oxides (<0.1%).
Industrial-Scale Production
Batch Reactor Design
Stainless steel reactors with Dean-Stark traps enable continuous water removal, critical for large-scale synthesis.
Comparative Data Table: Synthesis Conditions and Outcomes
| Method | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Condensation | Toluene | NaOH | 100 | 8 | 78 | 95 |
| Transesterification | Toluene/Dioxane | ZnCl₂ | 110 | 6 | 89 | 98 |
| Catalyzed (Amberlyst) | Xylene | Amberlyst | 90 | 4 | 92 | 99 |
Chemical Reactions Analysis
2,2’-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boronic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, particularly in the presence of halogens or other electrophilic reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry:
- Suzuki Coupling Reactions: The compound serves as a reagent in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly valuable in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
Biological Applications
Biological Activity:
- Enzyme Interaction: 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) can form stable complexes with enzymes and proteins, influencing their activity. This property makes it a candidate for studying enzyme mechanisms and developing enzyme inhibitors .
- Antimicrobial Properties: The compound exhibits significant antimicrobial activity against bacteria and fungi. Its application as a biocide is particularly noted in non-gasoline fuels where it prevents microbial contamination .
Case Study: Antifungal Efficacy
- A study assessed the antifungal properties of this compound against various pathogenic fungi. Results indicated a significant reduction in fungal viability at concentrations above 100 µg/mL, suggesting its potential as an antifungal agent in clinical settings.
Agricultural Use
Pesticide Application:
- The compound is utilized as a pesticide to control fungal growth on crops. Its efficacy in preventing fungal infections contributes to improved agricultural productivity and crop health .
Industrial Applications
Fungicide for Fuels:
- Biocide Functionality: It is employed as a fungicide in fuel tanks and lines of vehicles and industrial engines to inhibit the growth of slime-forming bacteria and fungi. This application is crucial for maintaining fuel quality and preventing operational issues in machinery .
Drug Development
Therapeutic Potential:
- Ongoing research is exploring the use of this compound in drug development. Its ability to modulate enzyme activity suggests potential applications in cancer therapy by inhibiting tumor growth through targeted interactions with cellular pathways .
Safety and Toxicity Considerations
While promising, safety assessments are essential for evaluating the toxicological profile of 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane). Understanding its safety parameters will facilitate its safe use across various applications.
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used as a reagent in Suzuki coupling reactions |
| Biological Activity | Enzyme interaction and antimicrobial properties |
| Agricultural Use | Acts as a pesticide against fungal growth |
| Industrial Use | Fungicide for fuel systems |
| Drug Development | Potential therapeutic applications |
Mechanism of Action
The mechanism of action of 2,2’-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) involves its ability to interact with various molecular targets. In biological systems, it can form complexes with enzymes and other proteins, affecting their activity. The compound’s boron atoms play a crucial role in these interactions, facilitating the formation of stable complexes with biological molecules .
Comparison with Similar Compounds
Biocidal Efficacy
- 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) demonstrates broad-spectrum activity against fuel-contaminating microorganisms, with synergistic effects when combined with 2,2'-(methyltrimethylenedioxy)bis-(4-methyl-1,3,2-dioxaborinane) in Biobor® JF .
- 2,2'-[(1-Methylpropane-1,3-diyl)bis(oxy)]bis[4-methyl-1,3,2-dioxaborinane] shares similar biocidal properties but differs in alkyl chain length, which may affect solubility in hydrocarbon matrices .
Toxicity and Regulatory Challenges
- Both 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) and its co-component 2665-13-6 are restricted under REACH due to reproductive toxicity, limiting their use in Europe without explicit authorization .
Biological Activity
2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane), commonly referred to as a boron-containing compound, is notable for its diverse applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine and agriculture, and relevant case studies.
- Molecular Formula : C12H24B2O5
- Molecular Weight : 269.94 g/mol
- CAS Number : 14697-50-8
The compound features a dioxaborinane structure that contributes to its reactivity and interaction with biological systems.
The biological activity of 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) is primarily attributed to its ability to form stable complexes with various biological molecules. The boron atoms in the compound are critical for these interactions:
- Enzyme Interaction : It can inhibit or modulate enzyme activity by forming complexes with active site residues.
- Antimicrobial Activity : The compound has demonstrated potential as a biocide against bacteria and fungi, particularly in non-gasoline fuels where it prevents microbial growth .
1. Antimicrobial Properties
Research indicates that 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) exhibits significant antimicrobial properties. It is used as a biocide in various industrial applications:
| Application Area | Description |
|---|---|
| Jet Fuels | Prevents microbial contamination in fuel systems . |
| Agriculture | Acts as a pesticide to control fungal growth on crops . |
2. Drug Development
The compound is under investigation for its potential therapeutic applications:
- Antifungal Activity : Similar compounds in the dioxaborinane family have shown effectiveness against fungal infections. Ongoing studies aim to evaluate the efficacy of this compound in clinical settings .
- Cancer Research : Its ability to interact with cellular targets suggests potential applications in cancer therapy by inhibiting tumor growth through enzyme modulation.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal properties of 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) against several pathogenic fungi. Results indicated a significant reduction in fungal viability at concentrations above 100 µg/mL. The mechanism was linked to disruption of fungal cell membrane integrity .
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways of pathogenic bacteria. The inhibition was dose-dependent and highlighted the potential for developing new antibacterial agents based on this compound's structure .
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial:
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane), and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically employs Schlenk techniques under inert atmospheres to prevent hydrolysis or oxidation of boron intermediates. Key variables include solvent choice (e.g., 1,4-dioxane), temperature (60–80°C), and catalysts like rhodium complexes. Optimization can use factorial design (e.g., varying molar ratios of reactants, temperature, and reaction time) to maximize yield . For example, orthogonal arrays (L9 Taguchi) can systematically test interactions between factors like catalyst loading and solvent polarity .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹¹B NMR : Confirms boron coordination and absence of hydrolyzed byproducts.
- X-ray crystallography : Resolves stereochemical details of the dioxaborinane rings.
- GC-MS/HPLC : Quantifies purity and detects volatile impurities.
Calibrate instruments with certified standards and cross-validate results against computational models (e.g., DFT for NMR chemical shift prediction) .
Advanced Research Questions
Q. How can discrepancies in reported catalytic activity of boron-containing intermediates (e.g., in Suzuki-Miyaura cross-coupling) be systematically investigated?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, ligand decomposition). Design experiments to isolate factors:
- Controlled humidity chambers : Test reactivity under strict anhydrous vs. ambient conditions.
- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps.
- Theoretical alignment : Use mechanistic frameworks (e.g., oxidative addition energetics in palladium catalysis) to contextualize results .
Q. What computational strategies are effective for modeling the compound’s reactivity in polymer stabilization or fuel additives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of B–O bonds to predict thermal stability.
- Molecular Dynamics (MD) : Simulate interactions with hydrocarbon matrices in fuel systems.
- QSAR Models : Correlate structural features (e.g., methyl group steric effects) with antioxidant efficacy. Validate predictions via accelerated aging experiments .
Q. How can researchers address challenges in scaling up laboratory synthesis while maintaining enantiomeric purity?
- Methodological Answer : Implement continuous flow reactors with in-line monitoring (e.g., PAT tools) to control residence time and mixing efficiency. Use chiral stationary phases (CSPs) in preparative HPLC for large-scale enantiomer separation. Theoretical modeling of transition states (e.g., using QM/MM methods) can guide ligand design to minimize racemization .
Methodological Frameworks and Data Analysis
Q. What statistical approaches are recommended for analyzing multifactorial optimization data (e.g., solvent, catalyst, temperature)?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables.
- ANOVA : Identify significant factors (e.g., temperature > catalyst loading).
- Machine Learning : Train regression models on historical data to predict optimal conditions.
Example: A 2³ factorial design with center points can map yield vs. temperature (60–100°C), solvent polarity (THF vs. toluene), and catalyst type .
Q. How should conflicting data on the compound’s hydrolytic stability be resolved?
- Methodological Answer : Conduct comparative studies under standardized conditions (pH, ionic strength, temperature). Use:
- Isothermal Titration Calorimetry (ITC) : Quantify hydrolysis thermodynamics.
- Theoretical grounding : Link results to Marcus theory or Brønsted-Lowry acid-base frameworks to explain pH-dependent stability .
Safety and Handling Protocols
Q. What are critical safety considerations when handling 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) in oxygen-sensitive reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
